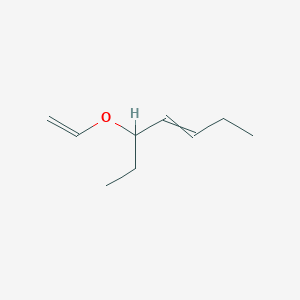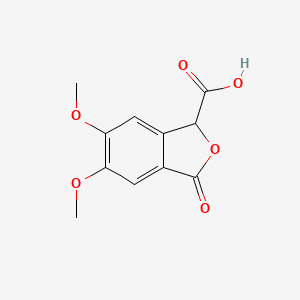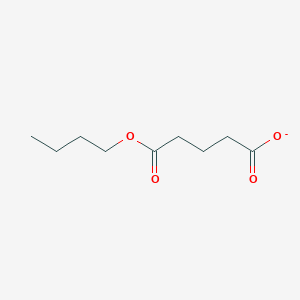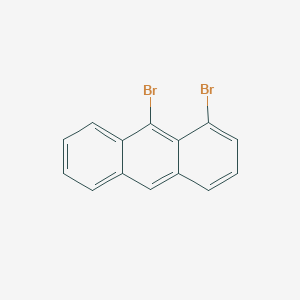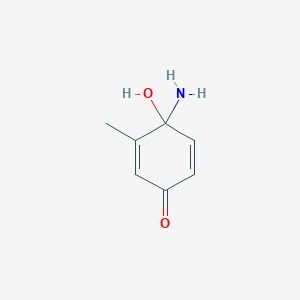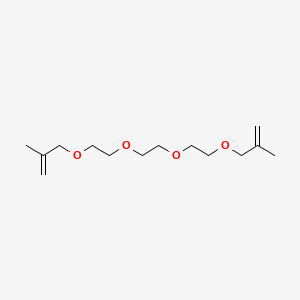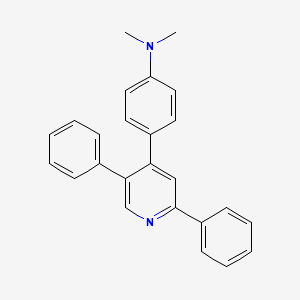![molecular formula C17H19NO2 B14363780 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide CAS No. 95480-02-7](/img/structure/B14363780.png)
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. This compound is characterized by the presence of a hydroxyl group and a benzamide moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(2-methylpropyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzoic acid.
Reduction: Formation of 2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
科学的研究の応用
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its potential use in the treatment of various inflammatory conditions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The hydroxyl group and benzamide moiety allow the compound to bind to enzymes and receptors involved in inflammatory pathways. This binding inhibits the activity of these enzymes, leading to a reduction in inflammation and pain.
類似化合物との比較
Similar Compounds
2-Hydroxyibuprofen: Another benzamide derivative with anti-inflammatory properties.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in polymer synthesis.
2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one: Used in the synthesis of hydrophobic polyurethane sponges.
Uniqueness
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a benzamide moiety makes it particularly effective in binding to molecular targets involved in inflammation.
特性
CAS番号 |
95480-02-7 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)11-13-7-9-14(10-8-13)18-17(20)15-5-3-4-6-16(15)19/h3-10,12,19H,11H2,1-2H3,(H,18,20) |
InChIキー |
LDAGQPJUKHCQOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


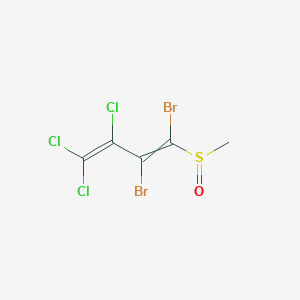
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
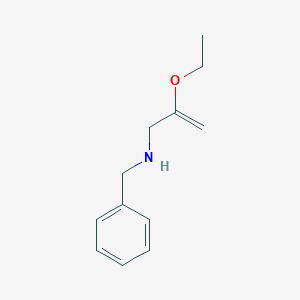
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
